6-o-Desmethyldonepezil

Descripción general

Descripción

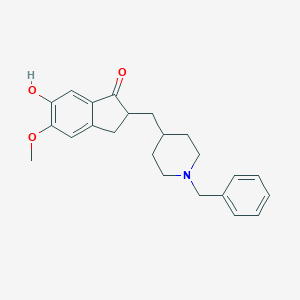

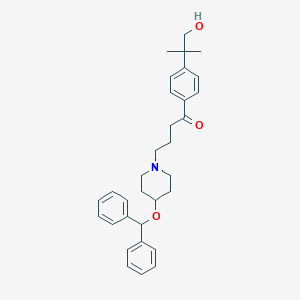

6-O-desmethyl Donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .

Synthesis Analysis

The synthesis of 6-O-desmethyl Donepezil involves the use of a high-performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium .Molecular Structure Analysis

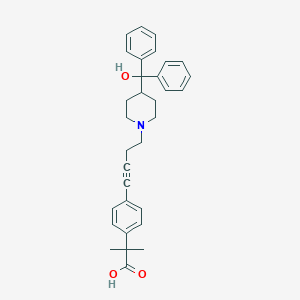

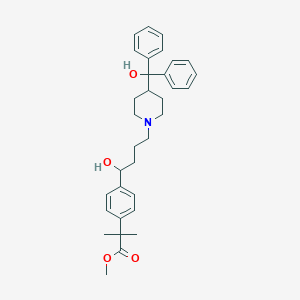

The molecular formula of 6-O-desmethyl Donepezil is C23H27NO3 . Its average mass is 365.465 Da and its monoisotopic mass is 365.199097 Da .Chemical Reactions Analysis

In vivo studies have shown that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of Donepezil .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-desmethyl Donepezil include a density of 1.2±0.1 g/cm3, a boiling point of 545.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

- Field : Neurology, specifically Alzheimer’s disease treatment .

- Application : Donepezil, the parent drug of 6-o-Desmethyldonepezil, is a reversible acetylcholinesterase inhibitor that is commonly prescribed for the treatment of Alzheimer’s disease .

- Methods : Donepezil is administered orally to patients diagnosed with Alzheimer’s disease .

- Results : Donepezil is generally known as a safe and well-tolerated drug, and it was not associated with liver abnormalities in several clinical trials .

Pharmacokinetics

- Field : Pharmacokinetics .

- Application : The metabolism of Donepezil, and consequently the formation of 6-o-Desmethyldonepezil, is of interest in pharmacokinetic studies .

- Methods : The in vitro metabolism of Donepezil was investigated using liquid chromatography–tandem mass spectrometry based on a non-targeted metabolomics approach . In another study, a novel high-performance liquid chromatography method was developed and applied to a population of patients with Alzheimer disease on stable treatment with the drug .

- Results : A total of 21 donepezil metabolites were detected including 6-o-Desmethyldonepezil . Plasma concentrations of Donepezil and its metabolites were quite variable among patients .

Therapeutic Drug Monitoring

- Field : Clinical Pharmacology .

- Application : Monitoring plasma levels of Donepezil and its metabolites, including 6-o-Desmethyldonepezil .

- Methods : A novel high-performance liquid chromatography method was developed and applied to a population of patients with Alzheimer disease on stable treatment with Donepezil .

- Results : Plasma concentrations of Donepezil and its metabolites were quite variable among patients . In some patients, the plasma concentrations of the active metabolites (6-o-Desmethyldonepezil and Donepezil-N-oxide) were higher than those of the parent drug .

Quantitative Determination in Human Plasma

- Field : Bioanalytical Chemistry .

- Application : Quantitative determination of Donepezil and its metabolites, including 6-o-Desmethyldonepezil, in human plasma .

- Methods : A simple and selective assay for the determination of Donepezil and its three metabolites in human plasma was developed and validated using liquid chromatography with tandem mass spectrometry .

- Results : The established method showed linearity ranging 0.5–100 ng/mL for Donepezil and 0.2–40 ng/mL for all three metabolites .

Tissue Distribution Studies

- Field : Pharmacology .

- Application : Studying the distribution of 6-o-Desmethyldonepezil in peripheral tissues .

- Methods : The concentration of 6-o-Desmethyldonepezil in various peripheral tissues was measured .

- Results : In some peripheral tissues, the concentration of 6-o-Desmethyldonepezil was higher compared to Donepezil .

Tissue Uptake Studies

- Field : Pharmacology .

- Application : Studying the uptake of 6-o-Desmethyldonepezil by peripheral tissues .

- Methods : The concentration of 6-o-Desmethyldonepezil in various peripheral tissues was measured .

- Results : In some peripheral tissues, the concentration of 6-o-Desmethyldonepezil was higher compared to Donepezil . The most likely explanation is the active taking up of 6-o-Desmethyldonepezil from the blood stream by these tissues .

Safety And Hazards

The safety data sheet for Donepezil, the parent drug of 6-O-desmethyl Donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561627 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-o-Desmethyldonepezil | |

CAS RN |

120013-56-1 | |

| Record name | 6-o-Desmethyldonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

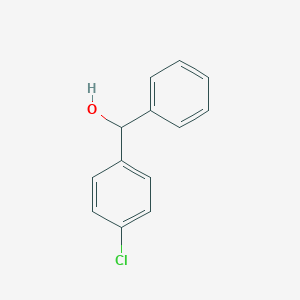

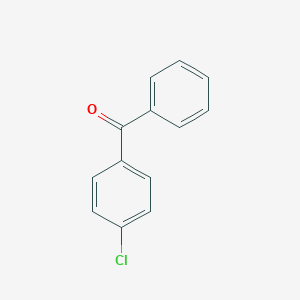

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)